Halodrol-50

Description

Historical Trajectory of Synthetic Androgens and Anabolic-Androgenic Steroids (AAS)

The story of Halodrol-50 is intrinsically linked to the century-long scientific endeavor to isolate, synthesize, and modify androgens.

The scientific understanding of androgens began to take shape in the 19th century. In 1849, Arnold Adolph Berthold's experiments with roosters suggested the existence of a blood-borne substance responsible for male characteristics. olympuslabs.uk It wasn't until 1935 that testosterone (B1683101), the primary male sex hormone, was isolated by Ernst Laqueur and his team. wikipedia.orgmedkoo.com This landmark achievement was swiftly followed by the chemical synthesis of testosterone from cholesterol derivatives by Adolf Butenandt and Leopold Ruzicka, a feat that earned them the Nobel Prize in Chemistry in 1939. olympuslabs.ukfda.gov These initial syntheses opened the door for the development of testosterone analogs, with methyltestosterone (B1676486) being one of the first orally active derivatives created. behemothlabz.comchemicalbook.com

The mid-20th century marked a "golden age" of steroid pharmacology, with a significant focus on modifying the testosterone molecule. hitechpharma.com The primary objective was to create synthetic androgens with altered anabolic-to-androgenic ratios, aiming to enhance muscle-building (anabolic) properties while minimizing masculinizing (androgenic) effects. olympuslabs.uk This led to the development of a vast number of synthetic AAS, with thousands being patented during the post-war decades. hitechpharma.com Chemists experimented with various structural modifications, such as 17α-alkylation to improve oral bioavailability, a feature common to many synthetic androgens, including the precursor to Halodrol-50. chemicalbook.comwikipedia.org The design of these "designer" androgens often involved drawing from expired patent literature of non-marketed steroids. hitechpharma.comcaymanchem.com

Halodrol-50, chemically known as 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol, appeared in 2005. wikipedia.org It was introduced to the dietary supplement market as a "prohormone," a substance that is a precursor to an active hormone. behemothlabz.com Specifically, Halodrol-50 is a derivative of 4-androstenediol (B211404) and is structurally related to other synthetic steroids. wikipedia.org Its emergence can be seen as a continuation of the trend of introducing designer steroids into the market, often with chemical structures that are closely related to previously identified anabolic agents. Halodrol-50 itself is considered a synthetic, orally active anabolic-androgenic steroid. wikipedia.org

Evolution of Synthetic Androgen Design

Definitional Framework and Nomenclature of Halodrol-50

A precise understanding of Halodrol-50 requires a clear definitional framework and a grasp of its chemical nomenclature.

Halodrol-50 is known by several names in scientific and commercial contexts. Its primary chemical name is Chlorodehydromethylandrostenediol, often abbreviated as CDMA. olympuslabs.ukwikipedia.org Other common designations include Halodrol, H-Drol, and Halo. medkoo.combehemothlabz.com

Below is a table of common synonyms and designations for the compound.

| Synonym/Designation | Context of Use |

| Halodrol-50 | Product/Commercial Name |

| Chlorodehydromethylandrostenediol (CDMA) | Chemical/Scientific Name |

| H-Drol | Abbreviated/Commercial Name |

| Halo | Abbreviated/Commercial Name |

| 4-chloro-17α-methyl-androst-1,4-diene-3β,17β-diol | Full Chemical Name |

The systematic name for Halodrol-50, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol . wikipedia.org This name precisely describes the molecular structure of the compound, including the stereochemistry of its chiral centers. Another systematic representation is (17β)-4-chloro-17-methyl-androsta-1,4-diene-3,17-diol .

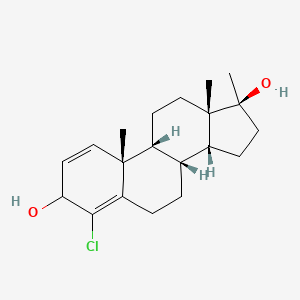

The key structural features encoded in the IUPAC name are:

Androstane skeleton: A 19-carbon tetracyclic steroid core.

-1,4-diene: Double bonds between carbons 1-2 and 4-5 in the A-ring.

4-chloro: A chlorine atom attached to the 4th carbon.

17α-methyl: A methyl group in the alpha orientation at the 17th carbon.

3β,17β-diol: Hydroxyl (-OH) groups in the beta orientation at carbons 3 and 17.

Structure

3D Structure

Properties

Molecular Formula |

C20H29ClO2 |

|---|---|

Molecular Weight |

336.9 g/mol |

IUPAC Name |

(8R,9R,10R,13S,14R,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13-,14-,16?,18-,19+,20+/m1/s1 |

InChI Key |

ZHWBNJVZZYSUJZ-SCOHMAHWSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C)O)CCC4=C(C(C=C[C@]34C)O)Cl |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of Halodrol 50

Chirality and Stereoisomeric Considerations in Halodrol-50 Synthesis

The synthesis of Halodrol-50 involves the creation of a molecule with multiple stereocenters, leading to various possible stereoisomers. The specific spatial arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's biological activity. Commercial preparations of similar compounds have been known to contain a mixture of stereoisomers, such as the 3a- and 3b-hydroxylated forms. swolesource.com The reduction of the parent compound, Oral Turinabol, using agents like sodium borohydride (B1222165), results in a mix of 3a- and 3b-hydroxylated stereoisomers, with the ratio being dependent on the reaction method. tmuscle.co.uk

A synthetic route to produce individual isomers of Halodrol-50 has been developed, which relies on the reduction of the carbonyl group at the C-3 position. researchgate.net This method allows for the specific creation of different stereoisomers. Research into the long-term metabolites of related compounds has also necessitated the synthesis of various stereoisomers to identify the correct structures. researchgate.net

Influence of 17α-Alkylation on Steroidal Structure

A key structural feature of Halodrol-50 is the presence of a methyl group at the 17α-position. wikipedia.orgbehemothlabz.com This 17α-alkylation is a common modification in synthetic steroids and serves a critical purpose: it allows the compound to be orally active. wikipedia.orgkjsm.org Without this modification, many steroid hormones are rapidly broken down by the liver during first-pass metabolism. The alkyl group at the C17α position sterically hinders the enzymatic oxidation of the 17β-hydroxyl group, thus preserving the steroid's activity when taken orally. wikipedia.org

However, this structural alteration is also associated with potential hepatotoxicity. wikipedia.org The presence of the 17α-alkyl group is a defining characteristic of a class of orally active AAS. wikipedia.orgkjsm.org

Role of 4-Chloro Group in Modulating Molecular Properties

The introduction of a chlorine atom at the C4 position of the steroid nucleus is another significant modification in Halodrol-50. behemothlabz.comchemicalbook.com This 4-chloro group has a profound impact on the molecule's properties. Firstly, it prevents the aromatization of the A-ring. wikipedia.orgwikipedia.org Aromatization is the process by which androgens are converted into estrogens in the body. By blocking this pathway, the 4-chloro group eliminates the risk of estrogenic side effects. wikipedia.orgwikipedia.org

Secondly, the 4-chloro substitution also appears to influence the molecule's interaction with other enzymes. It is suggested that this group restricts the interaction with the aromatase enzyme, leading to the formation of inactive 4-chloro-DHT metabolites. chemicalbook.com This modification is a key factor in distinguishing the activity profile of Halodrol-50 from other androgens. The 4-chloro group effectively prevents conversion to dihydrotestosterone (B1667394) (DHT) and estrogen. wikipedia.org

Methods of Chemical Synthesis for Halodrol-50 and Related Analogs

The synthesis of Halodrol-50 and similar steroids involves a series of complex chemical reactions to build and modify the steroidal backbone.

Dehydrogenation and Reduction Techniques

Dehydrogenation is a crucial step in the synthesis of many steroid drugs, often used to introduce double bonds into the steroid nucleus. acs.org This process can be achieved through both chemical and microbial methods. researchgate.net Chemical dehydrogenation can be complex and may lead to issues with regioselectivity, while microbial transformations can offer higher selectivity under milder conditions. researchgate.net For instance, Δ1-dehydrogenation of 3-ketosteroids is a key reaction in producing various steroid APIs. acs.orgresearchgate.net

Conversely, reduction reactions are also vital. The synthesis of Halodrol-50 from its parent compound, Oral Turinabol (4-chlorodehydromethyltestosterone), involves the reduction of the 3-keto group. tmuscle.co.ukwikipedia.org The use of reducing agents like sodium borohydride can accomplish this transformation, yielding the 3-hydroxy group characteristic of Halodrol-50. tmuscle.co.uk Partial reduction of steroid hormones is a technique used to selectively modify certain functional groups within the molecule. rsc.org

Isomerization for Specific Stereoisomer Construction

Isomerization reactions are employed to alter the position of double bonds or the stereochemistry at specific carbon atoms within the steroid framework. For example, the isomerization of Δ5-steroids to their Δ4-counterparts is a key step in the biosynthesis of steroid hormones and can be catalyzed by enzymes like glutathione (B108866) transferases. researchgate.netnih.gov In synthetic chemistry, similar isomerizations can be achieved using chemical reagents. For instance, the conversion of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione is a known process. researchgate.net

The synthesis of specific stereoisomers of Halodrol's metabolites has utilized isomerization of the configuration at the C-13 carbon to construct the desired 17β-(hydroxymethyl)-17α-methyl fragment. researchgate.net Such controlled isomerization is essential for producing a specific, desired stereoisomer and avoiding a mixture of products.

Biochemical Interactions and Receptor Pharmacology of Halodrol 50

Androgen Receptor (AR) Binding Affinity and Selectivity

The biological activity of anabolic-androgenic steroids (AAS) is primarily initiated by their binding to the androgen receptor (AR). wikipedia.org The affinity and selectivity of this binding are critical determinants of a compound's anabolic and androgenic potential.

In Vitro Ligand-Receptor Binding Assays for Steroid Receptors

In vitro ligand-receptor binding assays are fundamental experimental procedures used to characterize the interaction between a ligand, such as Halodrol-50, and its target receptor. These assays typically involve incubating the compound with a preparation of isolated steroid receptors. The objective is to measure the extent of binding and determine the equilibrium dissociation constant (Kd), a measure of binding affinity. While these assays are standard for characterizing AAS, specific binding affinity data for Halodrol-50 from such studies are not prominently available in peer-reviewed literature.

Competitive Radiometric Ligand-Binding Assay Methodologies

A more specific method to quantify binding affinity is the competitive radiometric ligand-binding assay. This technique utilizes a radiolabeled androgen with a known high affinity for the AR, such as dihydrotestosterone (B1667394) (DHT). The assay measures the ability of a test compound like Halodrol-50 to displace the radiolabeled ligand from the receptor. The concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated. This methodology allows for a quantitative comparison of the binding affinities of various steroids for the androgen receptor. For instance, studies on other steroidal compounds have used this method to establish their potency as AR competitors.

Modulation of Anabolic Processes and Signaling Pathways

Upon binding to the androgen receptor, Halodrol-50, like other AAS, modulates intracellular processes that favor an anabolic state, leading to tissue growth, particularly in skeletal muscle. wikipedia.orgwikiwand.com

Investigation of Protein Synthesis Stimulation in Research Models

Halodrol-50 is recognized as a compound that promotes an anabolic environment in the body. ironmagazineforums.com A primary mechanism through which AAS exert their effects is by increasing protein synthesis and enhancing nitrogen retention within muscle cells. ironmagazineforums.comwikipedia.orgstudylib.net This shift in protein balance is a cornerstone of the muscle accrual process. The molecular structure of Halodrol-50, a derivative of testosterone (B1683101), is designed to amplify these anabolic effects. studylib.net Research models investigating similar compounds study these outcomes to quantify their anabolic potential. behemothlabz.com

Exploration of Hypertrophic Signaling Pathways in Experimental Systems

The interaction between an AAS and the androgen receptor initiates a cascade of signaling events that culminate in muscle hypertrophy. After the ligand binds to the AR in the cell's cytoplasm, the resulting hormone-receptor complex undergoes a conformational change. This complex then translocates into the cell nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs).

This binding action modulates the transcription of specific genes, leading to an increase in the synthesis of proteins crucial for muscle growth. wikipedia.org Key signaling pathways and target genes affected by AR activation include:

Insulin-like Growth Factor I (IGF-1) Signaling: The AR can up-regulate the expression of the IGF-1 receptor, a key mediator of muscle growth and differentiation.

Serum Response Factor (SRF): The AR can interact with other DNA-binding proteins, such as the serum response factor, which is known to activate genes that promote muscle development.

This genomic signaling results in an increase in the size of skeletal muscles. wikipedia.org

Computational Chemistry Approaches to Androgen Receptor Interaction

Computational chemistry provides powerful tools for predicting and analyzing the interaction between a ligand and its receptor at a molecular level. Methods such as molecular docking and virtual screening are employed to model the binding of compounds like Halodrol-50 to the androgen receptor's ligand-binding domain. researchgate.net

These computational techniques can predict the binding pose and estimate the binding affinity of a ligand. researchgate.net For example, fragment-based discovery methods, often guided by computational tools, assess how small molecules interact with a protein's binding site. researchgate.net Such approaches can help in understanding the structural modifications that influence a steroid's binding affinity and subsequent biological activity, offering insights into the structure-activity relationship without the need for initial laboratory synthesis and testing. wikiwand.comresearchgate.net

Table of Effects on Anabolic Signaling Pathways

| Signaling Pathway/Process | Effect of AR Activation | Reference |

|---|---|---|

| Protein Synthesis | Increased | ironmagazineforums.comwikipedia.org |

| Nitrogen Retention | Increased | ironmagazineforums.com |

| Gene Transcription | Modulated via binding to Hormone Response Elements | |

| IGF-1 Receptor Expression | Upregulated |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Chlorodehydromethylandrostenediol | Halodrol-50, CDMA, Turinadiol |

| Chlorodehydromethyltestosterone | Oral Turinabol |

| Dihydrotestosterone | DHT |

| Testosterone |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Steroid Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. jetir.org This approach is instrumental in drug discovery for predicting the properties of new chemical entities, thereby saving time and resources by prioritizing promising candidates. jetir.orgchemrxiv.org In the context of steroid research, QSAR helps in understanding how structural variations within a series of steroid molecules influence their interaction with biological systems, such as the androgen receptor. jetir.orgkg.ac.rs

The concept of a relationship between a molecule's structure and its biological effect, known as a Structure-Activity Relationship (SAR), has long been a cornerstone of medicinal chemistry. chemrxiv.orgscispace.com The evolution into modern QSAR began in the 1960s with the work of pioneers like Corwin Hansch and Toshio Fujita, who established quantitative methods to correlate biological activity with physicochemical properties such as hydrophobicity, electronic effects, and steric factors. frontiersin.orgneovarsity.org

Early QSAR models were typically linear and based on the principles of similarity and additivity, where the activity of a molecule was considered the sum of contributions from its various fragments or substituents. chemrxiv.orgscispace.com These models were effective for series of closely related (congeneric) compounds. frontiersin.org

Over the past several decades, QSAR has undergone significant transformation, driven by advances in computing power and the rise of machine learning (ML) and artificial intelligence (AI). acs.org The field has evolved from analyzing small datasets with simple regression to employing sophisticated ML algorithms like random forests and deep learning to model complex, non-linear relationships within massive and diverse chemical libraries. chemrxiv.orgacs.org This re-evolution allows QSAR to be data-driven rather than strictly rule-based, overcoming some of the limitations of classical approaches, such as the "activity cliff" phenomenon where minor structural changes lead to drastic differences in biological activity. chemrxiv.orgacs.org

The application of QSAR to steroidal compounds has advanced through several dimensional methodologies, each offering a different level of structural representation and predictive power.

2D-QSAR: This traditional approach uses descriptors derived from the two-dimensional representation of a molecule. nih.gov These descriptors can include physicochemical properties (e.g., logP for hydrophobicity, pKa), electronic parameters, and topological indices that describe molecular connectivity. In steroid research, 2D-QSAR models have been used to correlate these properties with receptor binding affinity. nih.gov However, a significant limitation of 2D-QSAR is its inability to account for the stereochemistry and three-dimensional shape of molecules, which are critical for the specific interactions between a steroid and its receptor. ingentaconnect.com

4D-QSAR: This methodology adds a fourth dimension to the analysis by explicitly considering the conformational flexibility of ligands and their alignment freedom. nih.govajrconline.orgnih.gov Instead of using a single, rigid conformation, 4D-QSAR generates an ensemble of conformers for each molecule and treats the conformational space as an additional variable. nih.gov This approach is particularly valuable for flexible molecules and can lead to more robust and predictive models by accounting for the dynamic nature of ligand-receptor interactions, mimicking an "induced fit" scenario. nih.gov For steroidal compounds, 4D-QSAR can provide a more realistic model of how the molecule adapts its shape to fit into the binding pocket of a receptor. nih.govtandfonline.com

Table 1: Comparison of QSAR Methodologies for Steroidal Compounds

| Methodology | Key Principle | Typical Descriptors | Strengths | Limitations |

|---|---|---|---|---|

| 2D-QSAR | Correlates biological activity with 2D structural and physicochemical properties. mdpi.com | logP, Molar Refractivity, Topological Indices, Fragment Counts. nih.gov | Computationally simple and fast. nih.gov | Does not account for 3D structure or stereochemistry, which is crucial for steroids. ingentaconnect.com |

| 3D-QSAR | Uses 3D molecular fields (e.g., steric, electrostatic) to quantify structure. nih.gov | CoMFA/CoMSIA fields, Molecular Shape Indices. nih.gov | Provides intuitive, visualizable models (contour maps) that guide structural modifications. mdpi.com | Highly dependent on the quality and hypothesis of molecular alignment; typically assumes a single bioactive conformation. nih.govnih.gov |

| 4D-QSAR | Incorporates conformational flexibility and alignment as the fourth dimension. nih.gov | Grid Cell Occupancy Descriptors over a conformational ensemble. ajrconline.org | Accounts for ligand flexibility and induced fit, potentially yielding more predictive models. nih.govtandfonline.com | Computationally intensive; can be complex to interpret. tandfonline.com |

Foundations and Evolution of QSAR Methodologies

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a protein or nucleic acid. researchgate.net This method is a cornerstone of structure-based drug design, used to simulate the interaction between a ligand and a receptor at the atomic level, predict binding affinity through scoring functions, and elucidate the key interactions that stabilize the complex. researchgate.net

For anabolic steroids like Halodrol-50, molecular docking is used to predict how the compound or its metabolites bind to the ligand-binding domain (LBD) of the human androgen receptor (AR). nih.gov The process typically involves:

Obtaining a high-resolution 3D structure of the target receptor, often from crystallographic data in the Protein Data Bank.

Generating a 3D conformation of the ligand (e.g., Halodrol-50).

Using a docking algorithm to systematically sample various orientations and conformations of the ligand within the receptor's binding site. pensoft.net

Evaluating each potential binding pose using a scoring function, which estimates the binding free energy. The resulting score is used to rank different ligands or different poses of the same ligand. researchgate.net

Docking studies on synthetic anabolic steroids have shown that they can bind to the active site of the hAR-LBD. The binding affinity is influenced by small differences in the ligand's molecular properties. For instance, studies have revealed that the binding cavity of the hAR is highly hydrophobic, and key interactions often involve hydrogen bonds and hydrophobic contacts with specific amino acid residues. plos.org

To improve the reliability of docking predictions, the results are often refined using more computationally intensive methods like molecular dynamics (MD) simulations. researchgate.netnih.gov MD simulations model the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interaction. pensoft.netuinjkt.ac.id

Table 2: Example Molecular Docking Results for Steroids with Nuclear Receptors

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Testosterone | Androgen Receptor (AR) | -8.97 plos.org | Gln711, Arg752, Asn705, Thr877 plos.org |

| Methandrostenolone | Androgen Receptor (AR) | -10.1 | Not Specified |

| Stanozolol | Androgen Receptor (AR) | -9.5 | Not Specified |

| Oxandrolone | Androgen Receptor (AR) | -9.1 | Not Specified |

| Ecdysterone | Estrogen Receptor Beta (ERβ) | -8.65 plos.org | Arg346, Glu305, His475 plos.org |

Note: Binding affinities are highly dependent on the specific software, scoring function, and receptor model used and should be interpreted as relative estimates.

Metabolic Transformations of Halodrol 50 in in Vitro Systems

Prohormone Conversion Pathways and Enzyme Interactions

Halodrol-50 is designed as a precursor to a more potent anabolic steroid. swolesource.com Its initial metabolic fate is determined by enzymatic conversions that alter its structure to an active form. This process is primarily mediated by hydroxysteroid dehydrogenase enzymes.

The primary prohormone pathway for Halodrol-50 involves its conversion to 4-chlorodehydromethyltestosterone (B159566) (CDMT), also known as Oral Turinabol. swolesource.comwikipedia.org This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). The 3β-HSD enzyme facilitates the oxidation of the 3β-hydroxyl group on the A-ring of the Halodrol-50 molecule, converting it into a 3-keto group. This single enzymatic step transforms the diol structure of Halodrol-50 into the active testosterone (B1683101) derivative, CDMT. swolesource.com This conversion is critical, as the resulting 3-keto-1,4-diene structure is responsible for the compound's anabolic activity.

Table 1: Prohormone Conversion of Halodrol-50

| Parent Compound (Prohormone) | Enzyme | Active Metabolite |

| 4-chloro-17α-methyl-androst-1,4-diene-3β,17β-diol | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 4-chlorodehydromethyltestosterone (CDMT) |

In experimental studies focusing on the metabolism of Halodrol-50, the primary conversion pathway documented is the oxidation to CDMT. While other designer supplements, such as those marketed as "1-Androsterone," are known to be prohormones to 1-Testosterone, this specific metabolic route is not a prominently reported fate for Halodrol-50 itself. researchgate.net Studies on "1-Androsterone" (3β-hydroxy-5α-androst-1-en-17-one) confirm its metabolism to active compounds like 1-Testosterone and 1-androstenedione. researchgate.net However, the distinct structure of Halodrol-50, with its 4-chloro group and 1,4-diene configuration, directs its metabolism primarily towards CDMT rather than derivatives of 1-Androsterone or 1-Testosterone. swolesource.com

Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Conversion to Active Metabolites

Phase I Metabolic Reactions in Experimental Models

Following its conversion to the active form, CDMT undergoes extensive Phase I metabolism. These reactions, primarily hydroxylation, oxidation, and reduction, are designed to modify the steroid's structure, preparing it for subsequent conjugation and excretion. Much of the understanding of Halodrol-50's Phase I metabolism is derived from in vitro and in vivo studies of its principal metabolite, CDMT. researchgate.netbiorxiv.org

Hydroxylation is a major Phase I metabolic pathway for CDMT. In vitro models have shown that the steroid molecule can be hydroxylated at various positions. One significant metabolite identified is 4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol, indicating hydroxylation at the C-16 position alongside A-ring reduction. researchgate.net Further research into long-term metabolites has revealed hydroxylation of the methyl group at C-17, leading to the formation of 17β-hydroxymethyl derivatives. researchgate.netbiorxiv.org This process is catalyzed by cytochrome P450 enzymes, such as CYP21A2. biorxiv.org

A-ring reduction is another critical step in the metabolism of CDMT. The double bonds in the A-ring (at C1 and C4) are subject to enzymatic reduction. This leads to the formation of metabolites with a saturated A-ring, such as 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol (Metabolite M3), which has been identified as a key long-term marker. biorxiv.org

Epimerization, the change in stereochemistry at a single chiral center, also occurs. Studies have identified various stereoisomers of the metabolites. For instance, epimers at the C-17 position have been found, resulting in both 17α-hydroxymethyl-17β-methyl and 17β-hydroxymethyl-17α-methyl configurations. biorxiv.orgnih.gov The reduction of the A-ring also produces different stereochemistries, resulting in both 5α and 5β isomers. nih.gov

Table 2: Key Phase I Metabolites of Halodrol-50 (via CDMT)

| Metabolite Name | Metabolic Process |

| 4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol (M1) | A-Ring Reduction, Hydroxylation |

| 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-ol (M3) | A-Ring Reduction, D-Ring Rearrangement, Hydroxylation |

| 4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol (epiM4) | D-Ring Rearrangement, Hydroxylation, Epimerization |

| 17-epimers of CDMT | Epimerization |

Hydroxylation and Oxidation Processes

Phase II Metabolic Reactions: Glucuronidation and Sulfation

Phase II metabolism involves the conjugation of the Phase I metabolites with hydrophilic molecules to increase their water solubility and facilitate their elimination from the body. For steroids like Halodrol-50 and its metabolites, the primary Phase II reactions are glucuronidation and sulfation.

In experimental models, many of the metabolites of CDMT are found as glucuronide conjugates. biorxiv.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid moiety to hydroxyl groups on the steroid metabolite. Analyses of urine samples in research settings often require an enzymatic hydrolysis step using β-glucuronidase to cleave these conjugates before the metabolites can be identified by mass spectrometry. biorxiv.org

Sulfation, the conjugation with a sulfate (B86663) group, is another important Phase II pathway. This reaction is catalyzed by sulfotransferase (SULT) enzymes. In the metabolism of CDMT, sulfation of the 17β-hydroxy group has been proposed as an initial step in the complex D-ring rearrangement that leads to the formation of some long-term 18-nor metabolites. biorxiv.org The sulfated intermediate is unstable and undergoes elimination and rearrangement to form a more stable structure that is then further metabolized.

Identification of Specific In Vitro Metabolites of Halodrol-50 and Related Chloro-Steroids

The study of Halodrol-50's metabolic fate in controlled laboratory settings, or in vitro, is crucial for understanding its biotransformation pathways. These studies typically utilize preparations of liver enzymes, such as liver microsomes or S9 fractions, from human or animal sources to simulate the metabolic processes that occur in the body. anu.edu.aurug.nlnih.gov The identification of metabolites is accomplished using advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Research into the in vitro metabolism of Halodrol (4-chloro-17α-methyl-androsta-1,4-diene-3,17β-diol) using equine liver preparations has shown that its primary transformation is the oxidation of the C3-hydroxyl group. researchgate.net This enzymatic reaction converts Halodrol into the well-known synthetic anabolic steroid dehydrochloromethyltestosterone (DHCMT), also known as Oral Turinabol. researchgate.net Consequently, the subsequent metabolites observed in these in vitro systems are identical to those of DHCMT itself. Several key metabolites reported for Halodrol in these studies correspond directly to those identified in in vivo metabolism studies of turinabol. researchgate.net

The biotransformation of DHCMT, Halodrol's principal metabolite, has been studied, revealing a number of subsequent metabolic products. These transformations involve hydroxylation and reduction reactions. Studies analyzing human urine after DHCMT administration have identified long-term metabolites that provide insight into these pathways. researchgate.netresearchgate.net Although these are in vivo findings, they guide the search for and identification of metabolites in in vitro systems. Key identified metabolites originating from DHCMT include various hydroxylated and reduced forms, such as 4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol (M1) and other complex structures resulting from rearrangements of the steroid's D-ring. researchgate.net

To provide a comparative perspective on the metabolism of halogenated steroids, research on related compounds offers valuable insights. An in vitro investigation of the designer steroid 3α-chloro-17α-methyl-5α-androstan-17β-ol was conducted using both equine and human liver S9 fractions. anu.edu.auresearchgate.net The study identified distinct metabolic pathways depending on the biological system used. In the equine liver model, the diagnostic metabolite was identified as 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol, indicating that hydroxylation at the C16 position is a primary metabolic route. anu.edu.auresearchgate.net In contrast, when using human liver S9 fractions, the main metabolite was found to be 17α-methyl-5α-androstane-3α,17β-diol, a product of de-chlorination and reduction. anu.edu.auresearchgate.net These findings highlight the species-specific differences in metabolic pathways for chloro-steroids.

The analytical process for identifying these metabolites involves isolating the compounds from the in vitro incubation matrix, often through liquid-liquid extraction or solid-phase extraction. nih.gov The isolated compounds are then typically derivatized, for example by creating trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and thermal stability for GC-MS analysis. researchgate.net Confirmation of a metabolite's structure is based on comparing its gas chromatographic retention time and mass spectrum with those of an authentic reference standard. anu.edu.auresearchgate.net

Detailed Research Findings

The tables below summarize the specific metabolites of Halodrol's main metabolic product (DHCMT) and a related chloro-steroid as identified in research studies.

Table 1: Identified In Vitro Metabolites of a Related Chloro-Steroid (3α-chloro-17α-methyl-5α-androstan-17β-ol)

| Parent Compound | In Vitro System | Identified Metabolite | Analytical Method | Finding |

| 3α-chloro-17α-methyl-5α-androstan-17β-ol | Equine Liver S9 Fraction | 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol | GC-MS/MS | Identification of a diagnostic 16-hydroxylated metabolite. anu.edu.auresearchgate.net |

| 3α-chloro-17α-methyl-5α-androstan-17β-ol | Human Liver S9 Fraction | 17α-methyl-5α-androstane-3α,17β-diol | GC-MS/MS | Identification of a de-chlorinated metabolite. anu.edu.auresearchgate.net |

Table 2: Tentatively Identified Long-Term Metabolites of Dehydrochloromethyltestosterone (DHCMT) (Primary Metabolite of Halodrol)

| Parent Compound | Identified Metabolite | Proposed Structure |

| Dehydrochloromethyltestosterone (DHCMT) | M1 | 4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol researchgate.net |

| Dehydrochloromethyltestosterone (DHCMT) | M2 | 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androsta-1,13-dien-3α-ol researchgate.net |

| Dehydrochloromethyltestosterone (DHCMT) | M3 | 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-ol researchgate.net |

| Dehydrochloromethyltestosterone (DHCMT) | M4 | 4-chloro-18-nor-17β-hydroxymethyl,17α-methylandrosta-4,13-dien-3α-ol researchgate.net |

Advanced Analytical Methodologies for Characterization and Detection of Halodrol 50

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of steroid analysis, enabling the separation of complex mixtures into individual components. The choice of chromatographic technique is often dictated by the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds like steroids. nih.gov For less polar and unconjugated steroid metabolites, GC-MS offers excellent chromatographic separation and definitive spectral information for identification. mdpi.com Prior to analysis, steroids often require derivatization to increase their volatility. nih.gov This typically involves chemical modification of hydroxyl and ketone groups. nih.gov

In the context of anti-doping, GC-MS is a standard method for screening for small molecules, including anabolic steroids. rug.nl The mass spectrometer fragments the eluted compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint. For instance, in the analysis of black market pharmaceutical products, GC-MS was used to identify and quantify various anabolic steroids, including those found in products declaring Halodrol. unb.br The analysis is often performed on a capillary column, such as a HP5-MS, with specific temperature programs to ensure optimal separation. unb.br

Research has also focused on identifying long-term metabolites of related compounds like dehydrochloromethyltestosterone (DHCMT), for which Halodrol can be a precursor. These studies utilize GC-MS and GC-tandem mass spectrometry (GC-MS/MS) to characterize novel metabolites in urine samples, enhancing the window of detection for steroid abuse. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a powerful tool for analyzing less volatile and conjugated metabolites directly from biological matrices. wada-ama.org This technique is complementary to GC-MS and is increasingly used in anti-doping analysis. rug.nl

Untargeted metabolite profiling using LC-MS allows for the comprehensive analysis of a wide range of metabolites in a single run. illinois.edu This approach often employs techniques like ultra-high-performance liquid chromatography (UHPLC) coupled to an Orbitrap mass spectrometer. illinois.edu Different chromatographic columns, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be used to separate a broad spectrum of metabolites, including steroids. illinois.edu

Studies on "designer" steroids, including 4-chloro,17α-methyl-androsta-1,4-diene-3,17β-diol (a form of Halodrol), have utilized LC-HRMS for metabolite identification in in-vitro systems. researchgate.net This allows for retrospective analysis of data, which is invaluable in identifying novel metabolites. researchgate.net LC-MS/MS methods are also being developed for the direct detection of steroid glucuronides, offering an alternative to the more time-consuming GC-MS methods that require hydrolysis and derivatization. researchgate.net

Interactive Table: LC-MS Metabolite Identification

| Compound ID | Retention Time (min) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Putative Identification |

|---|---|---|---|---|

| 1 | 2.957 | 287.2 | - | Methoxydienone |

| 2 | - | - | - | 18-nor-2ξ,17β-hydroxymethyl |

Thin-Layer Chromatography (TLC) in Initial Screening

Thin-layer chromatography (TLC) serves as a simple, cost-effective, and rapid screening method for the analysis of steroids in various samples, including pharmaceuticals and biological specimens. bioline.org.brresearchgate.net It allows for the simultaneous analysis of multiple samples and is particularly useful for initial screening before more sophisticated and expensive techniques are employed. researchgate.netnih.gov

The principle of TLC involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable mobile phase. nih.govspringernature.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Different solvent systems can be employed to achieve the desired separation of steroids with varying polarities. bioline.org.br

For the detection of steroids on a TLC plate, various visualization methods can be used, including viewing under UV light after treatment with a sulfuric acid-ethanol solution. bioline.org.br The retention factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net While not as definitive as mass spectrometry, TLC is a valuable tool in the preliminary analysis of designer drugs and can be used to assess the quality of pharmaceutical products. nih.govtaylorfrancis.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of a compound. researchgate.net

In ¹H-NMR spectroscopy, the chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, the number of neighboring protons, and the relative number of each type of proton, respectively. rsc.org For complex molecules like steroids, high-field NMR instruments (e.g., 600 MHz) and two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are often necessary for unambiguous assignments of all proton signals. researchgate.net

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. researchgate.net The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aliphatic, olefinic, carbonyl). rsc.org Techniques such as HETCOR (Heteronuclear Correlation) spectroscopy can be used to correlate proton signals with their directly attached carbon atoms, aiding in the complete structural assignment. arkat-usa.org The synthesis and structural determination of Halodrol isomers and related steroid structures have been confirmed using ¹H and ¹³C NMR. researchgate.net

A certificate of analysis for a Halodrol-50 reference standard confirms its structure using NMR, among other techniques. lgcstandards.com

Infrared (IR) Spectroscopy and Microspectroscopy (µATR-FTIR)

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. For example, the IR spectrum of a steroid will show characteristic absorption bands for O-H (hydroxyl) and C=C (alkene) stretching vibrations. The presence of a C-Cl bond in Halodrol would also result in a characteristic absorption in the fingerprint region of the IR spectrum. spectroscopyonline.com

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a modern sampling technique that simplifies the analysis of solid and liquid samples. specac.com It is a non-destructive method that requires minimal to no sample preparation. japsonline.com ATR-FTIR has been successfully used in the forensic analysis of anabolic steroid tablets to distinguish between authentic and falsified products by identifying the active pharmaceutical ingredients. researchgate.netwiley.com The use of µATR-FTIR mapping allows for the creation of distribution maps of substances within a tablet, providing information on sample homogeneity. researchgate.netwiley.com

This technique, often combined with chemometrics, provides a rapid and reliable method for screening and identifying substances in complex mixtures. japsonline.com

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Alkene | C=C stretch | 1600-1680 |

| Alkane | C-H stretch | 2850-3000 |

Isotope Ratio Mass Spectrometry (IRMS) for Exogenous Differentiation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. researchgate.netnih.gov This is particularly important in anti-doping analysis where the administration of a synthetic version of a naturally occurring steroid, like testosterone (B1683101), must be unequivocally proven. nih.gov The method relies on measuring the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) in a steroid molecule.

Natural steroids in the human body are synthesized from dietary precursors, leading to a specific ¹³C/¹²C ratio. Synthetic steroids, on the other hand, are typically manufactured from plant-based starting materials which have a different characteristic ¹³C/¹²C ratio. This difference, though subtle, can be precisely measured by IRMS. When an exogenous steroid is administered, it and its metabolites will exhibit a ¹³C/¹²C ratio distinct from the body's endogenous steroids. By comparing the isotope ratio of a target steroid or its metabolites to that of an endogenous reference compound (ERC) within the same sample, analysts can determine if the steroid is of external origin. nih.gov

For a compound like Halodrol-50, which is entirely synthetic and not found naturally in the body, its detection via conventional chromatography-mass spectrometry (GC-MS or LC-MS) is sufficient to prove its use. However, the principles of IRMS are foundational in the broader context of steroid testing, especially for its metabolites which might be structurally similar to endogenous steroids. researchgate.net The technique involves gas chromatography to separate the steroid compounds, which are then combusted into CO₂ gas before entering the mass spectrometer to measure the precise ¹³C/¹²C ratio. nih.gov

Bioanalytical Assays for Detection of Androgenic Activity

When new, uncharacterized designer steroids appear, their chemical structures may not be known, making them undetectable by traditional targeted mass spectrometry methods. In vitro androgen bioassays offer a crucial screening solution by detecting the substance's biological activity rather than its specific chemical structure. mdpi.comnih.gov These assays are based on the principle of androgen receptor (AR) activation. mdpi.com

These bioassays utilize genetically modified host cells, such as yeast or mammalian cells (e.g., HEK293, HuH7), that have been engineered to express the human androgen receptor (hAR). nih.govnih.gov The cells also contain a reporter gene (like luciferase or β-galactosidase) linked to an androgen response element (ARE). mdpi.comnih.gov When an androgenic compound from a sample binds to and activates the hAR in these cells, the receptor-ligand complex binds to the ARE, triggering the expression of the reporter gene. The resulting signal (e.g., light from luciferase) can be measured, indicating the presence of a substance with androgenic activity. mdpi.com

This approach is highly effective for screening supplements suspected of containing "hidden" or novel androgens. A positive result from a bioassay can flag a sample for more intensive chemical analysis to identify the unknown active compound. Studies have demonstrated that bioassays can successfully detect androgenic activity in samples that initially tested negative with targeted LC-MS/MS, leading to the subsequent identification of unlisted designer steroids. mdpi.com

Table 1: Comparison of Androgen Bioassay Models

| Assay Model | Host Cell | Principle | Typical Reporter | Key Characteristics |

|---|---|---|---|---|

| Yeast-based | Saccharomyces cerevisiae | Expresses hAR; ligand binding activates reporter gene expression. nih.gov | β-galactosidase, Luciferase nih.gov | Low cost, rapid growth; may lack mammalian-specific metabolism. nih.gov |

Receptor binding assays are used to quantify the affinity of a ligand (like Halodrol-50) for a specific receptor, in this case, the androgen receptor (AR). giffordbioscience.comlabome.com This affinity is a key determinant of the compound's potential biological potency. The most common parameter derived from these assays is the inhibition constant (Kᵢ) or the dissociation constant (Kₑ), which indicates how strongly the ligand binds to the receptor. giffordbioscience.comreceptorchem.co.uk A lower Kᵢ or Kₑ value signifies a higher binding affinity. giffordbioscience.com

A typical competitive binding assay involves a radiolabeled or fluorescently labeled known androgen (the tracer) and the receptor. The test compound (the unlabeled competitor, e.g., Halodrol-50) is added in increasing concentrations. The test compound competes with the tracer for binding to the androgen receptors. By measuring the displacement of the labeled tracer, the affinity of the test compound can be determined. nih.gov The concentration of the test compound that displaces 50% of the bound tracer is known as the IC₅₀ (50% inhibitory concentration), which can then be used to calculate the Kᵢ value. receptorchem.co.uknih.gov

These assays provide valuable data for comparing the potency of new designer steroids to known androgens like testosterone or dihydrotestosterone (B1667394) (DHT). This information is critical for understanding the pharmacological profile of a novel compound.

Table 2: Key Parameters in Receptor Binding Assays

| Parameter | Definition | Significance |

|---|---|---|

| Kᵢ | Inhibition Constant | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A measure of affinity. receptorchem.co.uk |

| Kₑ | Equilibrium Dissociation Constant | The concentration of a ligand that occupies 50% of the receptors at equilibrium. A measure of affinity. receptorchem.co.uk |

| IC₅₀ | 50% Inhibitory Concentration | The concentration of a competitor that reduces the specific binding of a tracer by 50%. receptorchem.co.uk |

| Bₘₐₓ | Maximum Binding Capacity | Indicates the total number of available binding sites in a given sample. giffordbioscience.com |

In Vitro Androgen Bioassays for Uncharacterized Steroids

Innovations in Sample Preparation for Steroid Analysis

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis of steroids in complex matrices like supplements, urine, or blood. phenomenex.commdpi.com The goal is to extract the target analytes, remove interfering substances, and concentrate the sample before instrumental analysis. mdpi.com

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comchromatographyonline.com For steroid analysis, LLE is often used to extract steroids from aqueous samples like urine into an organic solvent. While effective, LLE can be time-consuming and require large volumes of organic solvents. nih.gov

Ultrasonic-Assisted Extraction (UAE) is a more modern and efficient technique that utilizes high-frequency sound waves (ultrasound) to enhance the extraction process. phenomenex.comresearchgate.net The ultrasound waves create cavitation bubbles in the solvent; the collapse of these bubbles generates localized high pressure and temperature, which disrupts the sample matrix and accelerates the mass transfer of the analyte into the solvent. phenomenex.comresearchgate.net

Compared to traditional methods, UAE offers several advantages:

Reduced Extraction Time: The process is significantly faster. scirp.org

Lower Solvent Consumption: It requires smaller volumes of solvents, making it a "greener" technique. nih.govresearchgate.net

Increased Efficiency: Often results in higher extraction yields. scirp.org

UAE can be applied to extract steroids from solid matrices, such as dietary supplement powders or capsules, as well as biological tissues. researchgate.netscirp.org

Microwave-Assisted Extraction (MAE) is another advanced extraction technique that uses microwave energy to heat the solvent and sample matrix. springernature.com This rapid, targeted heating increases the kinetic energy of the molecules, significantly accelerating the extraction of analytes from the matrix into the solvent. springernature.comnih.gov

The key benefits of MAE are similar to those of UAE and represent a significant improvement over older methods like Soxhlet extraction. chromatographyonline.com

High Speed: MAE can reduce extraction times from hours to minutes. ulpgc.es

High Efficiency: It provides high recovery rates for target analytes. ulpgc.es

Reduced Solvent Use: It is more environmentally friendly due to lower solvent requirements. springernature.com

MAE is particularly effective for extracting steroids from solid and semi-solid samples, including food products, sludge, and biological tissues. ulpgc.esresearchgate.net The choice of solvent is crucial, as its ability to absorb microwave energy (dielectric constant) will affect the heating efficiency. scirp.org

Table 3: Comparison of Modern Extraction Techniques

| Technique | Principle | Key Advantages | Common Applications |

|---|---|---|---|

| UAE | High-frequency sound waves cause cavitation, disrupting the sample matrix. phenomenex.comresearchgate.net | Fast, reduced solvent use, high efficiency. scirp.org | Steroid extraction from supplements, plant material, food samples. researchgate.netmdpi.com |

| MAE | Microwave energy rapidly heats the solvent and sample, enhancing mass transfer. springernature.com | Very fast, high efficiency, low solvent consumption. springernature.comulpgc.es | Steroid extraction from environmental samples (sludge), biological tissues, natural products. nih.govulpgc.esresearchgate.net |

Novel Materials for Sample Purification (e.g., Molecularly Imprinted Polymers)

A significant challenge in detecting synthetic androgens is the purification and extraction of the target analyte from complex biological samples like urine or blood. mdpi.com Solid-phase extraction (SPE) is a common technique used for this purpose. mdpi.com To enhance the selectivity of this process, researchers are developing novel materials like Molecularly Imprinted Polymers (MIPs) to serve as sorbents. mdpi.com

MIPs are synthetic, highly cross-linked polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the "template"). researchgate.netnih.gov This "molecular memory" allows MIPs to selectively rebind the template molecule from a mixture with high affinity, making them ideal for sample purification. mdpi.comresearchgate.net The process involves polymerizing functional monomers and cross-linkers around a template molecule; subsequent removal of the template leaves behind specific recognition cavities. nih.gov

The synthesis of MIPs can be achieved through various methods, including bulk and precipitation polymerization, which are commonly used for creating MIPs for drug analysis. mdpi.com The resulting polymer's performance is highly dependent on the interaction between the template and the functional monomer. mdpi.com For instance, in one study, itaconic acid was chosen as a functional monomer for an atenolol-MIP due to its higher binding affinity compared to methacrylic acid. mdpi.com

Recent innovations in MIP technology include the development of water-compatible MIPs using metal-organic gels (MOGs) as porogens, which creates porous microspheres with a large surface area and good recognition ability in aqueous solutions. rsc.org Another novel approach involves using peptide crosslinkers that can change conformation (e.g., from an α-helix to a random coil) in response to pH changes. nih.gov This allows the imprint cavities to be enlarged under mild conditions for complete template removal and then restored to their original, high-affinity shape for selective binding. nih.gov Such shape-memorable MIPs have shown significantly improved imprinting efficiency and higher adsorption capacity compared to conventionally crosslinked MIPs. nih.gov These advanced polymers offer a promising route for the highly selective extraction of steroids like Halodrol-50 from biological fluids, improving the accuracy and reliability of anti-doping tests. mdpi.comresearchgate.net

| MIP Feature | Description | Key Research Finding | Citation |

|---|---|---|---|

| Synthesis Method | MIPs are created by polymerizing functional monomers and cross-linkers around a template molecule. Bulk and precipitation polymerization are common methods. | The choice of functional monomer (e.g., itaconic acid vs. methacrylic acid) is critical as it is based on binding affinity with the template molecule. | mdpi.com |

| Selectivity Mechanism | They possess specifically shaped cavities that are complementary to the target analyte, allowing for selective binding and extraction from complex matrices. | MIPs function as artificial receptors with specificity for a target analyte, making them ideal for selective solid-phase extraction (SPE). | mdpi.com |

| Novel Crosslinkers | Peptide crosslinkers capable of pH-dependent conformational changes (helix-coil transition) can be used. | This "shape-memory" allows for easier template removal and recovery of high-affinity binding sites, significantly improving imprinting efficiency and adsorption capacity. | nih.gov |

| Water Compatibility | Metal-organic gels (MOGs) can be used as porogens to create water-compatible MIPs. | MOG-based MIPs form porous microspheres with a large surface area and demonstrate good recognition ability in pure water. | rsc.org |

Future Directions in Synthetic Androgen Detection Technologies

The field of anti-doping is in a constant race to develop more sensitive and comprehensive detection methods to counter the use of new and modified synthetic androgens. mdpi.complos.org Future technologies are moving beyond direct detection of known compounds and toward more intelligent and indirect methods of identifying substance abuse.

Integration of Artificial Intelligence (AI) in Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for steroid analysis due to its high selectivity and sensitivity. nih.govplos.orgmdpi.com It allows for the simultaneous analysis of multiple analytes in a single run. nih.gov However, the sheer volume and complexity of data generated, especially in non-targeted screening and metabolomics, present a significant analytical challenge. wada-ama.org

The integration of Artificial Intelligence (AI) and machine learning is a promising future direction to address this challenge. AI can be employed to analyze the complex datasets produced by high-resolution mass spectrometry (HRMS). wada-ama.org For example, label-free mass spectrometry can be used to explore the unique protein interactions (the "interactome") that occur in response to androgen exposure, and AI can help identify the significant protein partners and enriched pathways from this vast dataset.

In the context of doping control, AI algorithms can be trained to:

Identify Unknown Metabolites: By processing full-scan HRMS data, AI can retrospectively search for new or unknown metabolites of synthetic androgens without needing to re-run samples. wada-ama.org

Enhance Sensitivity: AI can improve signal processing and pattern recognition, potentially lowering the limits of detection for prohibited substances.

Analyze Steroid Profiles: AI can be applied to the Athlete Biological Passport (ABP), where it can analyze longitudinal data of an athlete's steroid profile to detect subtle, anomalous variations indicative of doping, which might be missed by conventional threshold-based methods. nih.gov

Automate Data Analysis: AI can automate the time-consuming process of data review, flagging suspicious samples for expert confirmation and increasing the throughput of testing laboratories.

Development of Novel Molecular Biomarkers (e.g., microRNAs)

An alternative to directly detecting a synthetic androgen is to detect its biological footprint. The use of anabolic-androgenic steroids causes distinct changes in gene expression, which can be monitored through biomarkers. nih.gov MicroRNAs (miRNAs) are emerging as highly promising novel molecular biomarkers for this purpose. nih.govaging-us.com

MiRNAs are small, non-coding RNA molecules that regulate gene expression. nih.govplos.org They are present in a stable form in bodily fluids like plasma and serum, making them easily accessible for testing. nih.govplos.org Their levels can change in response to various physiological and pathological states, including the administration of exogenous substances like AAS. nih.govaging-us.com

Research has identified specific miRNAs whose expression levels are altered by androgen administration:

A study on testosterone administration identified miR-122, a liver-specific miRNA, as a potential biomarker. Its levels increased significantly after drug intake, likely reflecting the liver's metabolic processing of the steroid. nih.govplos.org

Other research has shown that androgens can regulate a host of miRNAs in tissues like the prostate. For instance, miR-21 expression is highly responsive to androgen treatment. plos.org

Studies comparing AAS users to other groups have found significant overexpression of miRNAs like hsa-miR-21-5p, hsa-miR-34a-5p, and hsa-miR-144-3p in the brains of AAS users, suggesting these could serve as biomarkers for neurological impacts. aging-us.com

The development of a "miRNA signature" could provide a powerful, non-invasive tool for anti-doping agencies. nih.gov By monitoring a panel of these biomarkers, it may be possible to detect substance use even after the parent compound and its direct metabolites have been cleared from the body. nih.gov

| microRNA | Observed Change | Context/Tissue | Potential Significance | Citation |

|---|---|---|---|---|

| miR-122 | Increased levels in plasma | Liver-specific | Sensitive biomarker for detecting testosterone administration, reflecting liver metabolism. | nih.govplos.org |

| miR-21 | Upregulated/Responsive | Prostate tissue | Acts as a prostate-specific marker of androgen action. | plos.org |

| hsa-miR-21-5p | Overexpressed | Brain tissue | Potential biomarker for brain damage/stress associated with AAS use. | aging-us.com |

| hsa-miR-34a-5p | Overexpressed | Brain tissue | Expression levels in AAS users were comparable to those in cocaine users, indicating similar stress pathways. | aging-us.com |

| miR-30a | Downregulated | Breast cancer cells | Demonstrates androgen-induced regulation of specific miRNAs. | frontiersin.org |

Q & A

Q. How can researchers improve reproducibility in Halodrol-50 synthesis protocols?

- Methodological Answer : Publish step-by-step synthetic procedures with exact reagent grades, reaction temperatures, and purification methods (e.g., column chromatography gradients). Use the Beilstein Journal of Organic Chemistry’s guidelines for experimental reporting, including spectral data (e.g., H NMR, C NMR) in supporting information. Collaborate with third-party labs for independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.